N-Isopropyl-4,5-dihydrothiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
76495-24-4 |
|---|---|
Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
N-propan-2-yl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H12N2S/c1-5(2)8-6-7-3-4-9-6/h5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
QDWGKCWXXKFJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NCCS1 |
Origin of Product |
United States |
Synthetic Methodologies for N Isopropyl 4,5 Dihydrothiazol 2 Amine and Analogues
Cyclization Reactions
Cyclization reactions represent a direct and common approach to assembling the 4,5-dihydrothiazol-2-amine core. These methods typically involve the reaction of a bifunctional precursor that contains the necessary sulfur and nitrogen functionalities to form the heterocyclic ring.
Precursor-Based Cyclization Strategies
A primary strategy for the synthesis of N-substituted 2-aminothiazolines involves the reaction of a substituted thiourea (B124793) with a suitable electrophile. In the case of N-Isopropyl-4,5-dihydrothiazol-2-amine, the key precursor is N-isopropylthiourea. This precursor can be synthesized through the reaction of isopropyl isothiocyanate with ammonia (B1221849) or by the reaction of isopropylamine (B41738) with a thiocyanating agent.
Once N-isopropylthiourea is obtained, it can undergo a cyclization reaction with a two-carbon electrophile, typically a 1,2-dihaloethane such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. The nitrogen atom of the isopropylamino group acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihaloethane, while the sulfur atom attacks the other, leading to the formation of the five-membered dihydrothiazole ring.
A similar strategy has been successfully employed in the synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives, where 1-isopropylthiourea is reacted with various 2-bromo esters to form the corresponding thiazolone ring. researchgate.net This highlights the versatility of using N-isopropylthiourea as a key building block for related heterocyclic structures.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of thiazoline (B8809763) derivatives. The most classic example is the Hantzsch thiazole (B1198619) synthesis, which can be adapted for the synthesis of dihydrothiazoles. In the context of this compound, this approach involves the condensation of N-isopropylthiourea with a 1,2-dihaloalkane.
This reaction is a type of bimolecular nucleophilic substitution reaction where the thiourea acts as a dinucleophile. The reaction proceeds via an initial S-alkylation of the thiourea with the 1,2-dihaloethane to form an S-(2-haloethyl)isothiourea intermediate. This is followed by an intramolecular N-alkylation, where the nitrogen atom displaces the remaining halide to close the ring and form the hydrohalide salt of this compound. Subsequent neutralization liberates the free base.
The efficiency of this cyclocondensation can be influenced by the nature of the leaving groups on the electrophile (Br > Cl) and the reaction conditions employed.
Reaction Conditions and Catalysis in Cyclization Processes
The conditions for the cyclization reaction between N-isopropylthiourea and a 1,2-dihaloethane can be varied to optimize the yield and purity of the product. These reactions are often carried out in a polar solvent, such as ethanol (B145695), methanol (B129727), or isopropanol, to facilitate the dissolution of the reactants.
The use of a base is common to facilitate the final ring-closing step and to neutralize the hydrogen halide formed during the reaction. Common bases include sodium carbonate, potassium carbonate, or a non-nucleophilic organic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). mdpi.com
In some instances, the reaction can be performed under reflux to increase the reaction rate. For example, in the synthesis of related 2-(isopropylamino)thiazol-4(5H)-one derivatives, reactions using aliphatic 2-bromoesters were carried out at reflux in methanol in the presence of sodium methoxide. researchgate.net For less reactive precursors, heating in ethanol with DIPEA has been utilized. mdpi.com
Below is a table summarizing typical reaction conditions for precursor-based cyclization:
| Precursors | Solvent | Base | Temperature | Reference |
| 1-Isopropylthiourea and 2-bromo esters | Methanol | Sodium methoxide | Reflux | researchgate.net |
| 1-Isopropylthiourea and 2-bromo esters | Ethanol | DIPEA | Heating | mdpi.com |
Derivatization of Existing Thiazoline Scaffolds
An alternative synthetic route to this compound involves the modification of a pre-formed 4,5-dihydrothiazole ring. This approach is particularly useful if a suitably substituted thiazoline precursor is readily available.
Nucleophilic Substitution Reactions at the 2-Position of the Thiazoline Ring
A common strategy for introducing an amino group at the 2-position of a heterocyclic ring is through nucleophilic substitution of a suitable leaving group. For the synthesis of this compound, a precursor such as 2-bromo-4,5-dihydrothiazole or 2-methylthio-4,5-dihydrothiazole can be employed.
The 2-position of the 4,5-dihydrothiazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. A leaving group at this position, such as a halide or a methylthio group, can be readily displaced by a nucleophile.
The reaction would involve treating the 2-substituted-4,5-dihydrothiazole with isopropylamine. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic C2 carbon of the thiazoline ring, leading to the displacement of the leaving group and the formation of the desired product. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The use of a base may be necessary to neutralize any acid generated during the reaction.
Introduction of the Isopropyl Group through Amination or Alkylation
The isopropyl group can be introduced onto the 2-amino position of the thiazoline ring either directly or in a stepwise fashion.
Direct Amination: As described in the previous section, the most direct method is the reaction of a 2-halo- or 2-methylthio-4,5-dihydrothiazole with isopropylamine. This one-step process introduces the entire N-isopropylamino moiety.
Stepwise Alkylation: An alternative, two-step approach would first involve the synthesis of 2-amino-4,5-dihydrothiazole. This can be achieved by reacting a 2-substituted thiazoline with ammonia or a protected form of ammonia. Subsequently, the resulting 2-amino-4,5-dihydrothiazole can be N-alkylated using an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. This reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.
The choice between direct amination and stepwise alkylation would depend on the availability of starting materials and the desired selectivity of the reaction. Direct amination is more atom-economical, while stepwise alkylation might offer more control in certain synthetic contexts.
Modifications of Thiazolone Intermediates
Thiazolidinones, also known as thiazolones, are versatile intermediates in the synthesis of various thiazole derivatives. One common approach involves the reaction of α-halo carboxylic acid derivatives with thiourea. For instance, 2-imino-4-thiazolidone can be synthesized from ethyl chloroacetate (B1199739) and thiourea in ethanol, followed by neutralization. This intermediate can then be further modified. The reactivity of the amino group and the active methylene (B1212753) group adjacent to the carbonyl in the thiazolidinone ring allows for various chemical transformations researchgate.net.
The synthesis of 5,5-disubstituted-2-imino-4-thiazolidinones can be achieved by refluxing α-bromoacid chlorides with thiourea in glacial acetic acid researchgate.net. These thiazolidinone scaffolds can serve as precursors to N-substituted 4,5-dihydrothiazol-2-amines. For example, the reaction of different substituted α-cyanooxiranes with thiourea can lead to the formation of 2-aminothiazolinone derivatives, such as 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-one nih.gov. Subsequent N-alkylation or other modifications can then be performed to introduce the desired isopropyl group and achieve the target compound.
Heating thiazolidinone derivatives with benzylidenemalononitriles in ethanol with a catalytic amount of piperidine (B6355638) can yield pyrano[2,3-d]thiazole derivatives, showcasing the reactivity of the thiazolidinone ring system for further functionalization purkh.com. While direct conversion of a thiazolone to this compound is not extensively detailed, the existing chemistry of thiazolidinones provides a foundation for such transformations through multi-step synthetic sequences.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. The synthesis of thiazole and its derivatives has significantly benefited from this technology. For instance, a one-step synthesis of a new tricyclic product, 5-chloroimidazo[1,5-a]quinazolines, was reported via the reaction between N-acylanthranilic acids and 2-amino acetamides or 2-amino-acetonitriles in the presence of phosphorus oxychloride (POCl₃) as a condensing reagent under microwave irradiation beilstein-journals.org.
In the context of 2-aminothiazole (B372263) synthesis, microwave irradiation has been employed for the cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts and basic alumina, leading to 2-alkylthio-4-aminoquinazolines in short reaction times (5–30 minutes) and improved yields beilstein-journals.org. Similarly, the reaction of 2-aminobenzothiazole (B30445) with α-chloro or bromoketones, which is typically slow, can be significantly accelerated using microwave activation in aqueous media, affording high yields of the corresponding products mdpi.com.
Alternative Synthetic Routes and Mechanistic Considerations
Beyond the modification of pre-existing heterocyclic cores, several alternative strategies exist for the de novo synthesis of this compound and its analogues. These routes often involve the direct construction of the dihydrothiazole ring from acyclic precursors and offer various advantages in terms of efficiency and substrate scope.
Reactions Involving Thiourea and Halogenated Precursors
The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and involves the reaction of an α-haloketone with a thioamide, such as thiourea nih.govwikipedia.org. This reaction is known for its high yields and operational simplicity mdpi.com. The mechanism initiates with a nucleophilic S_N2 attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate. Subsequent dehydration results in the aromatic thiazole ring wikipedia.org.
For the synthesis of 4,5-dihydrothiazol-2-amines, the starting materials are typically β-haloamines or their equivalents, which react with a thiourea derivative. The reaction of 1,2-dibromo-3-isothiocyanatopropane with various amines has been shown to be a mild, one-step method for preparing 5-(bromomethyl)-4,5-dihydrothiazol-2-amine derivatives via intramolecular heterocyclization of an intermediate dibromo-substituted thiourea mdpi.com.
A plausible mechanism for the formation of Hantzsch thiazole derivatives involves the initial formation of an α-haloketone, which then reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbonyl-activated α-carbon. The resulting intermediate then undergoes cyclization and dehydration to yield the final thiazole product nih.gov.
| Precursors | Reagents | Product | Yield (%) | Reference |
| Aromatic Methyl Ketones | Thiourea/N-substituted thioureas, Copper(II) bromide | 2-Aminothiazole derivatives | 68-90 | pharmaguideline.com |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High | mdpi.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | 79-90 | nih.gov |
| Active Methylene Ketones | Thioureas, NH₄I (mediator) | 2-Aminothiazoles | 4-77 | nih.gov |
Transformation from Thiazoles or Thiazolones
The conversion of existing thiazole or thiazolone rings into 4,5-dihydrothiazole derivatives represents another synthetic avenue. While the aromatization of thiazolines to thiazoles is a common transformation, the reverse reaction, the reduction of the thiazole ring, is less straightforward due to the aromatic stability of the thiazole nucleus. Thiazole rings generally exhibit good stability towards catalytic hydrogenation with platinum and metal reductions in hydrochloric acid pharmaguideline.com. However, reduction with Raney nickel can lead to desulfurization and ring cleavage pharmaguideline.com.
The synthesis of 2-thio-3-methyl-5-thiazolidinone derivatives has been reported from the reaction of N-methylglycine amide with carbon disulfide, followed by acidification researchgate.net. These thiazolidinones can potentially be converted to the desired 2-aminothiazolines through a series of functional group transformations. For instance, the reaction of 2,4-disubstituted thiazoles with aromatic aldehydes or formaldehyde (B43269) can yield bis(thiazol-5-yl)phenyl- and bis(thiazol-5-yl)methanes, demonstrating that the thiazole ring can be functionalized for further reactions nih.gov.
One-Pot Synthesis Strategies
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates. A facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed from aromatic methyl ketones and thiourea or N-substituted thioureas in the presence of copper(II) bromide. This reaction proceeds through a one-pot α-bromination/cyclization process pharmaguideline.com.
Another one-pot approach involves the reaction of active methylene ketones with thioureas mediated by NH₄I in an electrochemical cell. This method avoids the need for external oxidants and pre-functionalization of substrates nih.gov. Furthermore, a one-pot, two-step sequential procedure in solution has been reported for the synthesis of 2-aminothiazoles, which involves the α-halogenation of precursor ketones followed by condensation with substituted thiourea derivatives without isolating the intermediates nih.gov. The development of a one-pot synthesis for this compound would likely involve the in-situ formation of a suitable β-haloamine equivalent followed by cyclization with N-isopropylthiourea.
| Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |
| Aromatic methyl ketones, thiourea/N-substituted thioureas | Copper(II) bromide | 2-Aminothiazole derivatives | α-bromination/cyclization | pharmaguideline.com |
| Active methylene ketones, thioureas | NH₄I (mediator), Electrochemical | 2-Aminothiazoles | External-oxidant-free | nih.gov |
| Acetophenone derivatives, thiourea | Trichloroisocyanuric acid (TCCA), Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst | 2-Aminothiazole derivatives | Green halogen source, magnetically recoverable catalyst | google.com |
| Ketones, Substituted thiourea derivatives | N-Bromosuccinimide (NBS) | 2-Aminothiazoles | In-situ α-halogenation | nih.gov |
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure this compound and its analogues is of significant interest, particularly for applications in medicinal chemistry. Stereoselective approaches often employ chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of the reaction.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. A variety of chiral auxiliaries, many derived from natural sources like amino acids and terpenes, have been developed and are widely used in asymmetric synthesis mdpi.comnih.gov. For example, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions nih.gov. In the context of thiazoline synthesis, a chiral auxiliary could be attached to one of the precursors to guide the stereoselective formation of the dihydrothiazole ring.
Asymmetric routes to 2,4,5-trisubstituted Δ²-thiazolines have been developed starting from α,β-unsaturated methyl esters. Key steps in this synthesis include a Sharpless asymmetric dihydroxylation and an O→N acyl migration, affording the final products in good yields and with high enantiomeric excess (up to 97% ee) mdpi.comnih.gov. These methods provide a framework for the development of stereoselective syntheses of this compound, potentially by using a chiral starting material or a chiral catalyst to control the formation of the stereocenters at the C4 and C5 positions of the dihydrothiazole ring.
The synthesis of sixty 2-aryl-4,5-dihydrothiazoles has been achieved from cysteine and substituted-benzonitriles, demonstrating the use of a chiral starting material (cysteine) to introduce stereochemistry into the final product nih.gov. This "chiral pool" approach is a common strategy in stereoselective synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of atoms within the molecule.
The ¹H NMR spectrum of N-Isopropyl-4,5-dihydrothiazol-2-amine provides precise information about the number, type, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the isopropyl group and the dihydrothiazole ring.
The isopropyl group protons exhibit two signals. The six methyl protons (CH₃) are equivalent and appear as a doublet due to coupling with the adjacent methine proton. The single methine proton (CH) appears as a septet, a result of being coupled to the six equivalent methyl protons. The protons of the dihydrothiazole ring appear as two triplets. The two protons at the C4 position are coupled to the two protons at the C5 position, and vice versa, resulting in this characteristic splitting pattern. The N-H proton of the amine group typically appears as a broad singlet.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.15 | Doublet | 6H | 2 x CH₃ (isopropyl) |
| ~3.25 | Triplet | 2H | CH₂ (C5) |
| ~3.65 | Septet | 1H | CH (isopropyl) |
| ~3.80 | Triplet | 2H | CH₂ (C4) |
Note: Exact chemical shifts can vary depending on the solvent used.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The isopropyl group shows two signals: one for the two equivalent methyl carbons and another for the methine carbon. The dihydrothiazole ring displays three signals: one for the C4 methylene (B1212753) carbon, one for the C5 methylene carbon, and a distinct signal for the C2 carbon, which is part of the aminal functional group and typically appears further downfield.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~23.0 | 2 x CH₃ (isopropyl) |
| ~48.0 | CH (isopropyl) |
| ~50.0 | CH₂ (C5) |
| ~60.0 | CH₂ (C4) |
Note: Exact chemical shifts can vary depending on the solvent used.
While specific 2D NMR studies for this compound are not widely published, standard techniques such as COSY and HSQC would be employed for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key expected correlations would be between the isopropyl CH and CH₃ protons, and between the C4-H₂ and C5-H₂ protons of the dihydrothiazole ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the triplet at ~3.25 ppm to the carbon at ~50.0 ppm (C5).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its key structural features.
The N-H stretch of the secondary amine is typically observed as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic isopropyl and dihydrothiazole ring protons appear just below 3000 cm⁻¹. A strong and characteristic absorption for the C=N imine bond of the thiazoline (B8809763) ring is expected around 1650-1600 cm⁻¹. The C-N stretching vibration can also be observed in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 2850 - 2960 | C-H Stretch | Aliphatic (sp³) |
| 1600 - 1650 | C=N Stretch | Imine (Thiazoline ring) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization. The molecular formula for this compound is C₆H₁₂N₂S, corresponding to a molecular weight of 144.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 144. The fragmentation pattern is influenced by the stability of the resulting carbocations and radical species. A common fragmentation pathway for N-alkyl amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, loss of a methyl radical (•CH₃) from the isopropyl group would result in a fragment ion at m/z 129. Another characteristic fragmentation could involve the rupture of the dihydrothiazole ring.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Ion | Proposed Fragment |
|---|---|---|
| 144 | [M]⁺ | [C₆H₁₂N₂S]⁺ |
| 129 | [M-15]⁺ | [M - CH₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal were analyzed, the technique would yield precise bond lengths, bond angles, and torsion angles. It would confirm the geometry of the five-membered dihydrothiazole ring, which is expected to be non-planar, likely adopting an envelope or twist conformation. The analysis would also detail the conformation of the N-isopropyl group relative to the ring and reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing arrangement.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy in Ligand-Metal Complexes)
The electronic absorption spectra of this compound and its metal complexes provide valuable insights into the electronic transitions and coordination environment of the metal ions. The study of these complexes using UV-Vis spectroscopy reveals characteristic absorption bands corresponding to intra-ligand transitions, ligand-to-metal charge transfer (LMCT) events, and d-d electronic transitions for transition metal complexes.
Upon complexation with a metal ion, the UV-Vis spectrum of the ligand undergoes noticeable changes. The absorption bands associated with the π → π* and n → π* electronic transitions within the aminothiazole ligand are typically observed to shift to higher frequencies (a blue shift). nih.govacs.org This shift is a strong indicator of the coordination of the ligand to the metal center. nih.govacs.org
In addition to the intra-ligand bands, new absorption bands often appear in the spectra of the metal complexes. High-intensity absorption bands, frequently observed in the range of 310–380 nm, are assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.govacs.org These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.
For complexes involving transition metals with partially filled d-orbitals, weaker absorption bands corresponding to d-d electronic transitions can also be observed. nih.gov The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal ion. Analysis of these d-d transitions can help in determining the coordination geometry of the metal center, which is often octahedral for these types of complexes. nih.govacs.org
Detailed research findings for a Schiff base derived from 2-aminothiazole (B372263), N-[2-thienylmethylidene]-2-aminothiazole, with various divalent metal ions illustrate the typical electronic spectral data observed for such complexes. The table below summarizes the absorption maxima (λmax) for these complexes.
| Complex | λmax 1 (cm⁻¹) | λmax 2 (cm⁻¹) | Assignment |
|---|---|---|---|
| [Fe(TNATZ)₂Cl₂] | 12,600 | 10,200 | d-d transitions |
| [Co(TNATZ)₂]Cl₂ | 15,000 | 8,330 | d-d transitions |
| [Ni(TNATZ)₂]Cl₂ | 20,276 | 15,973 | d-d transitions |
| [Cu(TNATZ)₂]Cl₂ | 19,157 | 15,280 | d-d transitions |
| [Zn(TNATZ)₂]Cl₂ | 25,260 | - | Charge Transfer (C.T.) |
| [Cd(TNATZ)₂]Cl₂ | 24,320 | - | Charge Transfer (C.T.) |
Data sourced from Spinu, et al. for the ligand N-[2-thienylmethylidene]-2-aminothiazole (TNATZ). chem-soc.si
The electronic spectra of Zn(II) and Cd(II) complexes of the 2-aminothiazole Schiff base show intense bands that are attributed to charge transfer transitions, as d-d transitions are not possible for these d¹⁰ metal ions. chem-soc.si In contrast, the Fe(II), Co(II), Ni(II), and Cu(II) complexes exhibit bands at lower energies which are characteristic of d-d transitions, providing evidence for the influence of the ligand field on the metal d-orbitals. chem-soc.si
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Studies on the core 2-amino-2-thiazoline (B132724) structure, a close analog of N-Isopropyl-4,5-dihydrothiazol-2-amine, have focused on its amine-imine tautomerism.
Tautomeric Stability: The 2-aminothiazoline scaffold can exist in two tautomeric forms: the amino form and the imino form. DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have demonstrated that the amino tautomer is significantly more stable than the imino tautomer in the gas phase. researchgate.net The calculated free energy difference for the imino → amino tautomerization is approximately -10.06 kJ/mol, indicating a strong preference for the amino form. researchgate.net This stability is a critical aspect of the compound's fundamental structure. The introduction of an N-isopropyl group is not expected to reverse this preference, though it may slightly alter the energy difference due to electronic and steric effects.
Electronic Properties: The electronic character of the molecule is defined by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rdd.edu.iq For 2-aminothiazole (B372263) derivatives, DFT calculations show the distribution of these orbitals, highlighting regions of electron density that are crucial for chemical reactions. rdd.edu.iq
| Property | Amino Tautomer | Imino Tautomer (Z-isomer) |
|---|---|---|
| Relative Free Energy (kJ/mol) | 0.00 | +10.06 |
| Dipole Moment (Debye) | ~2.6 D | ~1.3 D |
| Key Bond Length (C=Nexo / C-Nexo) | 1.37 Å (C-NH2) | 1.28 Å (C=NH) |
Molecular Docking and Binding Interaction Analysis
Molecular docking is a computational technique used to predict how a molecule binds to a receptor. While the majority of docking studies on thiazole (B1198619) and thiazoline (B8809763) derivatives focus on biological targets like enzymes and proteins, the methodology is equally applicable to understanding interactions in supramolecular assemblies or with non-biological targets. nih.govbohrium.com
In the context of non-biological interactions, this compound could be studied as a "guest" molecule binding within a "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. Such studies would predict the binding affinity and the most stable orientation of the guest within the host's cavity. The interactions would typically be non-covalent, including:
Hydrophobic interactions: Between the isopropyl group and the nonpolar interior of the host cavity.
Hydrogen bonding: Involving the amine proton and the thiazoline ring nitrogen atoms with suitable functional groups on the host.
Currently, specific molecular docking studies of this compound with non-biological hosts are not prominent in the available literature. However, the principles of molecular docking provide a clear framework for how such interactions could be computationally modeled to explore its potential in materials science or chemical sensing.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical to its function and reactivity. The 4,5-dihydrothiazole ring is not planar and typically adopts a half-chair or envelope conformation. researchgate.net Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them.
For this compound, conformational analysis would focus on:
Ring Pucker: The specific half-chair conformation of the five-membered ring. DFT calculations on the parent 2-amino-2-thiazoline show a distinctly non-planar configuration. researchgate.net
N-Isopropyl Group Rotation: The rotation around the exocyclic C-N bond, which would have specific energy minima corresponding to staggered conformations of the isopropyl group relative to the ring.
Tautomeric Isomerism: For the less stable imino tautomer, E/Z isomerism around the exocyclic C=N double bond is possible. Calculations show the Z-isomer is more stable, partly due to the potential for intramolecular hydrogen bonding. researchgate.net
Creating a detailed energy landscape would involve systematically rotating the key dihedral angles and calculating the energy at each point, providing a comprehensive picture of the molecule's flexibility and preferred shapes.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is invaluable for elucidating reaction mechanisms, calculating activation energies, and characterizing transition states. For the 2-amino-2-thiazoline scaffold, computational studies have been used to predict the regioselectivity of its reactions.
A notable example is the reaction of N-substituted 2-amino-2-thiazolines with isocyanates. nih.gov The question is whether the isocyanate adds to the exocyclic (amino) nitrogen or the endocyclic (ring) nitrogen. Semi-empirical (PM3) calculations were performed to model this reaction, locating the transition states and comparing the stability of the final products. nih.gov
The key findings from this computational study were:
Regioselectivity: The addition occurs preferentially on the endocyclic ring nitrogen.
Kinetic vs. Thermodynamic Control: The endocyclic adduct is both the kinetic (formed faster, lower activation barrier) and thermodynamic (more stable) product. nih.gov
This type of analysis allows chemists to predict the outcome of reactions and understand the underlying electronic and steric factors that control them, providing a predictive power that complements experimental work.
| Pathway | Product Type | Calculated Activation Barrier | Product Stability |
|---|---|---|---|
| Path A | Endocyclic Addition | Lower Barrier | More Stable (Enthalpy Favored) |
| Path B | Exocyclic Addition | Higher Barrier | Less Stable |
Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which is essential for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. These predicted shifts usually show a strong linear correlation with experimental values, aiding in the assignment of complex spectra. mdpi.com
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. scirp.org These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental Infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve excellent agreement. scirp.org This analysis helps in assigning specific absorption bands to particular functional groups.
| Spectroscopy Type | Functional Group / Atom | Predicted Parameter Range |
|---|---|---|
| IR Frequency (cm⁻¹) | N-H stretch (amine) | 3300 - 3500 |
| IR Frequency (cm⁻¹) | C-H stretch (isopropyl) | 2850 - 3000 |
| IR Frequency (cm⁻¹) | C=N stretch (amidine) | 1600 - 1650 |
| ¹³C NMR Shift (ppm) | C=N (C2) | 165 - 175 |
| ¹³C NMR Shift (ppm) | CH2 (C4, C5) | 40 - 60 |
| ¹³C NMR Shift (ppm) | CH (isopropyl) | 45 - 55 |
| ¹H NMR Shift (ppm) | NH (amine) | Variable, broad |
| ¹H NMR Shift (ppm) | CH (isopropyl) | 3.5 - 4.5 (septet) |
Applications in Chemical Synthesis and Materials Science
Role as Synthetic Building Blocks and Intermediates
N-Isopropyl-4,5-dihydrothiazol-2-amine serves as a crucial building block and intermediate in organic synthesis due to the reactive sites within its structure. The endocyclic nitrogen and the exocyclic amino group provide nucleophilic centers, while the dihydrothiazole ring can participate in various chemical transformations.
The 2-aminothiazoline core is a common motif in a wide array of biologically active compounds and functional molecules. Consequently, this compound is a valuable precursor for the synthesis of more complex molecules. The presence of the isopropyl group can influence the steric and electronic properties of the final products, potentially enhancing their biological efficacy or material properties.
The reactivity of the amino group allows for a variety of synthetic modifications, including acylation, alkylation, and arylation reactions. These transformations enable the introduction of diverse functional groups, leading to the generation of extensive libraries of derivatives for further investigation. For instance, the reaction with various electrophiles can yield a range of substituted N-Isopropyl-4,5-dihydrothiazol-2-amines with tailored properties.
Furthermore, the dihydrothiazole ring itself can be a target for synthetic manipulation. Ring-opening reactions or transformations involving the carbon-sulfur or carbon-nitrogen bonds can lead to the formation of acyclic or different heterocyclic structures, expanding the synthetic utility of this compound.
Ligand Design in Catalysis
The presence of nitrogen and sulfur atoms in the this compound structure makes it an excellent candidate for ligand design in transition metal-catalyzed reactions. The ability of these heteroatoms to coordinate with metal centers is fundamental to its application in catalysis.
Δ²-Thiazolines are recognized as effective chiral ligands in asymmetric synthesis. nih.govnih.gov By introducing chirality into the 4 or 5 position of the dihydrothiazole ring, or by utilizing a chiral substituent on the exocyclic nitrogen, derivatives of this compound can be developed as chiral ligands. These ligands can create a chiral environment around a metal center, enabling the enantioselective synthesis of a wide range of molecules.
The isopropyl group on the exocyclic amine can play a significant role in inducing stereoselectivity by providing steric hindrance that directs the approach of substrates to the catalytic center. The development of synthetic routes to enantiomerically pure 2,4,5-trisubstituted Δ²-thiazolines highlights the potential for creating a diverse set of chiral ligands based on this scaffold. nih.govnih.gov
The nitrogen and sulfur atoms of this compound can act as donor atoms, forming stable coordination complexes with various transition metals such as palladium, rhodium, and copper. The coordination mode can vary, with the ligand potentially acting as a monodentate, bidentate, or bridging ligand, depending on the metal center and reaction conditions.
The coordination of this compound to a metal center can modulate its electronic and steric properties, which in turn influences the reactivity and selectivity of the resulting catalyst. The study of the coordination chemistry of such ligands is crucial for understanding the mechanism of catalytic reactions and for the rational design of more efficient catalysts.
Metal complexes bearing ligands derived from 2-aminothiazolines have shown catalytic activity in a variety of organic transformations. While specific data for this compound is not extensively documented, the general class of compounds is known to be effective in reactions such as cross-coupling, hydrogenation, and hydrosilylation.
The electronic properties of the ligand, influenced by the isopropyl group, can affect the electron density at the metal center, thereby tuning its catalytic activity. For example, in palladium-catalyzed cross-coupling reactions, the ligand can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.
Precursors for Complex Heterocyclic Systems
This compound is a valuable precursor for the synthesis of more complex and fused heterocyclic systems. The inherent reactivity of the 2-aminothiazoline moiety allows for its elaboration into a variety of polycyclic structures.
For instance, the exocyclic amino group can be used as a handle to build additional rings onto the dihydrothiazole core. Condensation reactions with bifunctional electrophiles can lead to the formation of fused pyrimidine, triazine, or other heterocyclic rings. This approach provides a modular strategy for the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The synthesis of fused heterocyclic 1,2,4-triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine derivatives from related 4-amino-1,2,4-triazole-3-thiols demonstrates the potential for such cyclization strategies. nih.gov
The dihydrothiazole ring can also undergo cycloaddition reactions, further expanding the range of accessible heterocyclic structures. The versatility of this compound as a precursor makes it a key component in the toolbox of synthetic chemists aiming to construct novel and complex molecular architectures.
Applications in Materials Science
The unique electronic and structural properties of thiazole-containing compounds make them attractive for applications in materials science. While specific applications of this compound are still emerging, the broader class of related compounds has shown promise in several areas.
Thiadiazole derivatives, for example, are being explored for their potential use in the construction of functional molecular materials due to their electronic properties. mdpi.com The incorporation of the this compound unit into polymer backbones could lead to the development of novel conductive polymers or materials with interesting optical or electronic properties. The nitrogen and sulfur atoms can facilitate charge transport, a key requirement for conductive materials.
Furthermore, the ability of the compound to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in gas storage, separation, and catalysis. The isopropyl group could influence the porosity and dimensionality of the resulting network structure.
Development of Dyes and Pigments
The 2-aminothiazole (B372263) core is a fundamental component in the synthesis of a wide array of dyes and pigments, particularly azo dyes. researchgate.netnih.gov These heterocyclic amines are prized for their ability to act as diazo components, which, after diazotization, can be coupled with various aromatic compounds to produce intensely colored molecules. nih.gov
The general synthetic route involves the reaction of a 2-aminothiazole derivative with nitrosyl sulphuric acid at low temperatures (0–5 °C) to form a diazonium salt. nih.gov This salt is then coupled with a suitable aromatic partner, such as substituted anilines or phenols, in an alkaline solution to yield the final azo dye. nih.govisca.in The specific substituents on both the thiazole (B1198619) ring and the coupling component play a crucial role in determining the final color, solubility, and fastness properties of the dye.
Research into 2-aminothiazole-based dyes has demonstrated their potential for dyeing various fabrics, including polyester (B1180765) and cotton, often exhibiting good to excellent fastness properties. scispace.com The color of these dyes can range from yellow and orange to red, blue, and even green, depending on the molecular structure. scispace.com The introduction of different functional groups allows for the fine-tuning of the dye's properties to suit specific applications. For instance, the incorporation of long alkyl chains or additional aromatic rings can influence the dye's affinity for different types of fibers.
Below is a table summarizing the properties of some representative azo dyes derived from 2-aminothiazole compounds, illustrating the relationship between their structure and spectral properties.
| Diazo Component (2-Aminothiazole Derivative) | Coupling Component | λmax (nm) in DMF | Observed Color |
| 2-Amino-1,3,4-thiadiazole-2-thiol Derivative | 2-Naphthol | 515 | Data not available |
| 2-Amino-1,3,4-thiadiazole-2-thiol Derivative | N,N-dimethylaniline | 578, 750 | Dark Green |
This table is illustrative and compiled from data on various 2-aminothiazole derivatives. Specific values for this compound are not available. scispace.com
Electronic and Photonic Materials
The electronic structure of the thiazole ring, characterized by significant pi-electron delocalization and aromaticity, makes it an attractive component for the design of organic electronic and photonic materials. wikipedia.org Thiazole derivatives have been investigated for their potential use in a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. nih.govrsc.orgresearchgate.net
The donor-acceptor-donor (D-A-D) architecture is a common design strategy for functional organic materials, and thiazole derivatives can act as either electron-donating or electron-accepting moieties depending on their substitution. rsc.org For instance, thiazolo[5,4-d]thiazole (B1587360) (TTz) is a heterocycle with strong electronegativity and oxidative stability, making it a suitable building block for materials with high charge mobilities. rsc.org
The research in this area is ongoing, with a focus on understanding the relationship between the molecular structure of thiazole derivatives and their resulting electronic and photophysical properties to design next-generation organic materials. asianpubs.org
Structure Activity Relationship Sar in a Chemical Context
Influence of the N-Isopropyl Group on Reactivity and Selectivity
The N-isopropyl group, a bulky and electron-donating substituent, plays a pivotal role in defining the reactivity and selectivity of N-Isopropyl-4,5-dihydrothiazol-2-amine. Its influence is a combination of steric and electronic effects that can either hinder or facilitate certain chemical transformations.
The steric hindrance imparted by the isopropyl group can be substantial, influencing the approach of reactants to the nitrogen atom. This steric bulk can dictate the regioselectivity of reactions, favoring pathways that minimize steric clash. For instance, in reactions where the exocyclic nitrogen is a potential nucleophile, the isopropyl group can slow down the reaction rate compared to less bulky N-alkyl substituents like methyl or ethyl groups. This is a direct consequence of the increased energy barrier for the transition state due to steric repulsion between the isopropyl group and the incoming electrophile.
The interplay between steric and electronic effects of various alkyl substituents on a nitrogen atom is summarized in the table below.
| Substituent | Steric Effect (Taft's Es) | Inductive Effect (Taft's σ*) |
| Methyl | 0.00 | 0.00 |
| Ethyl | -0.07 | -0.10 |
| n-Propyl | -0.36 | -0.115 |
| Isopropyl | -0.47 | -0.19 |
| tert-Butyl | -1.54 | -0.30 |
Data is illustrative and sourced from general physical organic chemistry principles.
Impact of Ring Saturation on Electronic Properties and Conformation
The saturation of the C4-C5 bond in the thiazole (B1198619) ring, resulting in the 4,5-dihydrothiazole (thiazoline) structure, has a profound impact on the electronic properties and conformation of the molecule compared to its aromatic counterpart, thiazole.
Thiazole possesses an aromatic character due to the delocalization of π-electrons within the five-membered ring. This aromaticity confers planarity and significant electronic stability to the ring. The delocalized system influences the electron density distribution across the ring, affecting the reactivity of its constituent atoms. In contrast, the 4,5-dihydrothiazole ring in this compound lacks this aromaticity as the C4-C5 bond is a single bond. This absence of aromaticity means the ring is not planar and adopts a more flexible, puckered conformation, often described as an envelope or twisted-sofa conformation.
The electronic properties are also significantly altered. The endocyclic nitrogen in a thiazole ring is sp² hybridized and participates in the aromatic system, which reduces its basicity compared to a typical secondary amine. In the 4,5-dihydrothiazole ring, the endocyclic nitrogen is sp² hybridized and part of a guanidine-like system, which influences its basicity and reactivity. Reactions at the endocyclic nitrogen of 2-amino-2-thiazolines have been shown to be regiospecific. The lack of an extended π-system in the dihydrothiazole ring localizes the electron density, making the molecule behave more like a cyclic guanidine (B92328) derivative.
A comparison of key structural and electronic properties is presented in the table below.
| Property | Thiazole | 4,5-Dihydrothiazole |
| Aromaticity | Aromatic | Non-aromatic |
| Ring Conformation | Planar | Puckered (e.g., envelope) |
| Hybridization of N3 | sp² | sp² |
| Basicity of N3 | Less basic (pKa of conjugate acid ≈ 2.5) | More basic |
| C4-C5 Bond Length | ~1.37 Å | ~1.54 Å |
Effects of Substituents on Synthetic Outcomes and Chemical Transformations
The introduction of substituents on the 4 and 5 positions of the 4,5-dihydrothiazole ring can significantly influence synthetic outcomes and the course of chemical transformations. The nature of these substituents, whether electron-donating or electron-withdrawing, as well as their stereochemistry, can alter the reactivity of the ring and the exocyclic amino group.
The synthesis of substituted 2-amino-4,5-dihydrothiazoles often proceeds via the cyclization of appropriate precursors. For example, the reaction of α-haloketones with N-substituted thioureas is a common route to 2-aminothiazoles, and similar strategies can be adapted for their dihydro counterparts. The substituents on the starting materials will be incorporated into the final dihydrothiazole ring, and their electronic properties can affect the rate and yield of the cyclization reaction. Electron-withdrawing groups on the precursor can facilitate nucleophilic attack during cyclization, while bulky substituents may hinder the reaction.
Once formed, substituents at the C4 and C5 positions can direct further reactions. For instance, a carboxylic acid group at C4, as seen in 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, can act as a handle for further functionalization or can influence the molecule's interaction with other chemical species. The stereochemistry of substituents at C4 and C5 is also crucial, as it can create a chiral environment that influences the stereoselectivity of subsequent reactions.
The following table summarizes the effects of different types of substituents on the synthesis and reactivity of the 4,5-dihydrothiazole ring.
| Substituent Type at C4/C5 | Effect on Synthesis | Effect on Reactivity |
| Electron-withdrawing (e.g., -COOR, -CN) | May facilitate ring closure. | Can activate adjacent positions for nucleophilic attack. |
| Electron-donating (e.g., -Alkyl, -OR) | May have a modest effect on cyclization rate. | Can increase electron density in the ring, potentially affecting electrophilic reactions. |
| Bulky groups (e.g., -Phenyl) | Can hinder the approach of reactants, affecting reaction rates and yields. | Can direct the regioselectivity of reactions by steric hindrance. |
| Chiral substituents | Can lead to diastereoselective synthesis. | Can induce stereoselectivity in subsequent transformations. |
Modulation of Binding Interactions (e.g., with metal centers or other molecules in non-biological contexts)
The 2-aminothiazoline scaffold presents two potential coordination sites: the endocyclic and exocyclic nitrogen atoms. The coordination mode can be influenced by the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand. The N-isopropyl group, due to its steric bulk, can influence the coordination geometry and the stability of the resulting metal complex. It may favor the formation of complexes with lower coordination numbers or specific stereochemistries to minimize steric repulsion.
The electronic properties of the ligand are also critical. The electron-donating isopropyl group can enhance the Lewis basicity of the exocyclic nitrogen, potentially strengthening its coordination to a metal center. The endocyclic nitrogen, being part of a guanidine-like system, also possesses significant Lewis basicity. The chelation of a metal ion by both nitrogen atoms is also a possibility, leading to the formation of a stable five-membered chelate ring.
While specific studies on the metal complexes of this compound are not extensively documented in a non-biological context, the coordination chemistry of related 2-aminothiazole (B372263) derivatives provides valuable insights. These studies show that 2-aminothiazoles can act as versatile ligands, forming complexes with a variety of transition metals. The coordination can occur through the endocyclic nitrogen, the exocyclic nitrogen, or both, and can also involve other donor atoms if present in substituents. The specific binding mode is often determined by a subtle balance of steric and electronic factors.
The table below provides examples of coordination complexes with related 2-aminothiazole ligands.
| Ligand | Metal Ion | Coordination Mode |
| 2-Aminothiazole | Cu(II), Ni(II), Co(II) | Endocyclic N and/or exocyclic N |
| Substituted 2-aminobenzothiazoles | Cu(II), Ni(II), Zn(II) | Bidentate or monodentate, involving thiazole N and substituent donors |
| Schiff bases of 2-aminothiazole | Co(II), Cu(II), Ni(II) | Coordination through imine N and other donor atoms |
| 2-Amino-4-phenylthiazole | Pd(II) | Coordination through endocyclic nitrogen |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of 2-aminothiazoline derivatives, including N-Isopropyl-4,5-dihydrothiazol-2-amine, has traditionally relied on established methods such as the condensation of α-haloketones with thioamides, known as the Hantzsch reaction. derpharmachemica.com However, significant opportunities exist for the development of more efficient, sustainable, and versatile synthetic strategies.
Future research should prioritize the following:
Greener Synthetic Routes: Investigating catalytic methods that avoid stoichiometric reagents and harsh reaction conditions is a key goal. For instance, developing Ru-catalyzed oxidation of the corresponding thiazolidines could offer a milder and more selective pathway. acs.org
Stereoselective Synthesis: The development of enantioselective synthetic methods is crucial, particularly for applications in asymmetric catalysis. Chiral auxiliaries or catalysts could be employed to control the stereochemistry of the dihydrothiazole ring.
Flow Chemistry Approaches: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability. This would allow for precise control over reaction parameters, potentially leading to higher yields and purities.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Current Status | Future Direction | Potential Advantages |
|---|---|---|---|
| Hantzsch Reaction | Widely used but can require harsh conditions. derpharmachemica.com | Optimization using microwave irradiation or ultrasound. | Faster reaction times, improved yields. |
| Thiazolidine Oxidation | Ru-catalyzed methods have been demonstrated. acs.org | Exploration of more abundant and less toxic metal catalysts (e.g., iron, copper). | Cost-effective, environmentally benign. |
| From Cysteine Derivatives | Efficient access using iminium triflates has been shown. acs.org | Development of catalytic variants to avoid stoichiometric triflic anhydride. | Milder conditions, broader functional group tolerance. |
| Cascade Reactions | Protocols for related thiazolines exist. nih.gov | Design of a specific cascade for N-isopropyl substitution. | Step economy, reduced waste. |
Exploration of New Reactivity Profiles
The reactivity of the 2-aminothiazoline scaffold is primarily dictated by the nucleophilic nitrogen and sulfur atoms and the electrophilic carbon of the C=N bond. acs.org The exocyclic amino group also offers a handle for further functionalization, such as acylation. mdpi.comresearchgate.net However, a systematic exploration of the reactivity of this compound is yet to be undertaken.
Unexplored avenues include:
Cycloaddition Reactions: Investigating the participation of the C=N double bond in cycloaddition reactions could open pathways to novel fused heterocyclic systems.
Ring-Opening Reactions: Exploring controlled ring-opening of the dihydrothiazole ring could provide access to functionalized β-amino thiols, which are valuable synthetic intermediates.
Metal-Mediated C-H Activation: Direct functionalization of the C-H bonds on the dihydrothiazole ring or the N-isopropyl group through transition metal catalysis would be a powerful tool for late-stage modification.
Reactions as a Nucleophile: While the amino group's nucleophilicity is known, its reactivity in more complex transformations, such as multicomponent reactions or as a directing group in catalysis, remains to be explored.
Advanced Ligand Design for Emerging Catalytic Applications
Thiazoline (B8809763) derivatives have gained attention as effective ligands in asymmetric catalysis. nih.govlookchem.com The structural features of this compound, including its chirality and the presence of multiple heteroatoms (N, S), make it an attractive scaffold for the design of novel ligands.
Future research should focus on:
Bidentate and Pincer Ligands: Incorporating additional donor groups onto the this compound framework to create bidentate (N,N'), (N,S) or pincer-type ligands for transition metal catalysis.
Applications in Asymmetric Catalysis: Synthesizing enantiomerically pure forms of the compound and its derivatives to be tested as ligands in key asymmetric transformations, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions.
Coordination Chemistry: A fundamental study of its coordination behavior with a range of metals is necessary. This includes investigating its binding modes and the electronic and steric properties of the resulting metal complexes, such as those observed with platinum. mdpi.com
Integration into Supramolecular Assemblies or Crystal Engineering
The potential of this compound in supramolecular chemistry and crystal engineering is largely untapped. The molecule possesses key features for directing intermolecular interactions, such as a hydrogen bond donor (N-H), hydrogen bond acceptors (ring N and S atoms), and a bulky hydrophobic isopropyl group. These features can be exploited to construct ordered solid-state architectures. nih.gov
Promising research directions include:
Hydrogen-Bonded Networks: Investigating the formation of predictable hydrogen-bonding patterns, such as chains, tapes, or sheets, in the solid state. Co-crystallization with complementary molecules (e.g., carboxylic acids) could lead to new multi-component materials.
Host-Guest Chemistry: Exploring the potential of macrocycles or cages built from this unit to act as hosts for small molecule guests.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct coordination polymers or MOFs. The directionality of its donor sites could lead to novel network topologies with potential applications in gas storage or catalysis.
Theoretical Advancements in Predicting Chemical Behavior
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, which can guide experimental work. researchgate.net For this compound, theoretical studies could offer significant insights where experimental data is lacking.
Key areas for computational investigation are:
Conformational Analysis: Determining the preferred conformations of the molecule and the energy barriers between them, which is crucial for understanding its reactivity and role as a ligand.
Electronic Structure Analysis: Using methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. This would help predict sites of electrophilic and nucleophilic attack. researchgate.net
Reaction Mechanism Modeling: Simulating potential reaction pathways to understand mechanisms, identify transition states, and predict reaction outcomes and selectivities. This would be invaluable for developing the novel synthetic methods and exploring the new reactivity profiles mentioned in previous sections.
Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-Isopropyl-4,5-dihydrothiazol-2-amine, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving thioureas and haliranium ions. For example, thiourea derivatives react with iodine or bromine to form 4,5-dihydrothiazole rings. Key parameters include solvent polarity (e.g., dichloromethane), temperature (0–25°C), and stoichiometry of halogenating agents. Evidence from analogous compounds shows yields >70% when using iodine-mediated cyclization under inert atmospheres . Optimization should include monitoring via TLC and adjusting reaction time (6–24 hours) to minimize byproducts.
Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR data?
- Methodological Answer : Use a combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to assign signals. For example, the thiazoline ring protons typically appear as multiplets in δ 3.0–4.5 ppm, while the isopropyl group shows a septet (δ 1.2–1.5 ppm) for the methine proton. Confirmation of the imino group (NH) requires ¹H-¹⁵N HMBC or IR spectroscopy (N-H stretch ~3200 cm⁻¹). Compare with data from structurally similar compounds like 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclization reactions forming the 4,5-dihydrothiazole core?
- Methodological Answer : Haliranium ions (e.g., Br⁺ or I⁺) activate alkenes in thioureas, enabling nucleophilic attack by the sulfur atom to form the thiazoline ring. Density functional theory (DFT) studies can model transition states to predict regioselectivity. For example, steric effects from the isopropyl group may favor 5-membered ring formation over 6-membered alternatives. Experimental validation via kinetic isotope effects or substituent variation (e.g., methyl vs. phenyl groups) can further clarify mechanisms .
Q. How do structural modifications of this compound impact its biological activity, and what assays are suitable for evaluation?
- Methodological Answer : Replace the isopropyl group with bulkier substituents (e.g., cyclohexyl) or introduce electron-withdrawing groups (e.g., Cl, NO₂) to study structure-activity relationships (SAR). Use in vitro assays such as:
- Anticancer Activity : MTT assay on cancer cell lines (IC₅₀ values).
- Antioxidant Potential : DPPH radical scavenging.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
Reference thiadiazole-dihydrothiazole hybrids, which show IC₅₀ values of 2–10 µM against MCF-7 cells .
Q. How can contradictory data in spectral or crystallographic analyses be resolved?
- Methodological Answer : Contradictions in melting points or NMR shifts may arise from polymorphic forms or solvent residues. Techniques to address this:
- Single-Crystal X-ray Diffraction : Resolve bond angles and confirm tautomeric forms (e.g., imine vs. amine).
- DSC/TGA : Identify polymorph transitions or decomposition points.
- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated spectra. For example, discrepancies in NH stretching frequencies (~300 cm⁻¹ shifts) may indicate protonation state changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
